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Compound of Interest

Compound Name:
7-Methyl-1H-indole-2-

carbaldehyde

CAS No.: 1796-37-8

Cat. No.: B157106

Get Quote

Executive Summary
7-Methyl-1H-indole-2-carbaldehyde (MW: 159.19 g/mol ) is a critical synthetic scaffold in

medicinal chemistry, particularly in the development of antiviral agents and synthetic auxins. Its

structural duality—possessing both an oxidizable aldehyde handle and a nitrogen-containing

heterocycle—presents unique challenges in mass spectrometry (MS).

This guide objectively compares ionization techniques (EI vs. ESI) and outlines the specific

fragmentation logic required to validate this compound against its structural isomers (e.g., 5-

methyl or 3-carbaldehyde variants).
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Property Value

Formula

Exact Mass 159.0684 Da

Key Fragment (EI) m/z 131 (Loss of CO)

Key Fragment (ESI)
m/z 132 (Loss of CO from

)

Diagnostic Challenge
Distinguishing from 4-, 5-, and 6-methyl

regioisomers.[1]

Theoretical Framework: Fragmentation Mechanics
To interpret the mass spectrum of 7-Methyl-1H-indole-2-carbaldehyde, one must understand

the interplay between the aldehyde carbonyl and the indole core. The fragmentation is driven

by the stability of the aromatic system and the lability of the carbonyl group.

Primary Fragmentation Pathway
The dominant pathway involves the expulsion of carbon monoxide (CO), a hallmark of aromatic

aldehydes, followed by the degradation of the indole ring via hydrogen cyanide (HCN) loss.

Mechanism:

Molecular Ion Formation:

at m/z 159.

Alpha-Cleavage/CO Elimination: The aldehyde hydrogen is often lost (m/z 158), but the

direct extrusion of neutral CO (28 Da) is the base peak driver, resulting in a resonance-

stabilized 7-methylindole radical cation (m/z 131).

Ring Collapse: The resulting species ejects HCN (27 Da) from the pyrrole ring, yielding a

tropylium-like cation (m/z 104).
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The following diagram illustrates the step-by-step degradation pathway validated for indole-2-

carboxaldehydes.
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Figure 1: Proposed fragmentation pathway for 7-Methyl-1H-indole-2-carbaldehyde under

Electron Impact (70 eV).

Comparative Analysis: EI vs. ESI
Choosing the right ionization source is the single most important decision in profiling this

molecule. The choice depends on whether the goal is structural fingerprinting (EI) or

purity/quantification (ESI).
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Feature Electron Impact (EI)
Electrospray Ionization
(ESI)

Ionization Type Hard (70 eV) Soft

Primary Ion (m/z 159) (m/z 160)

Fragmentation Extensive (In-source) Minimal (Requires MS/MS)

Sensitivity Moderate High (Nanomolar range)

Best Use Case
Library matching, structural

confirmation.

LC-MS quantification, impurity

profiling.

Key Limitation
Molecular ion can be weak if

labile.

Adduct formation (

,

) can complicate spectra.

Expert Insight: The Isomer Problem
Critical Warning: EI-MS spectra of 4-, 5-, 6-, and 7-methylindole-2-carbaldehyde are nearly

identical. The position of the methyl group on the benzene ring does not significantly alter the

bond energies governing CO or HCN loss.

Solution: Do not rely on MS alone for regioisomer assignment. You must couple MS with

high-resolution chromatography (HPLC/GC) or NMR. The 7-methyl isomer typically elutes

differently due to the steric proximity of the methyl group to the NH functionality (ortho-like

interaction).

Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure reproducible data generation using ESI-MS/MS, which is

the industry standard for drug development workflows.

Reagents & Preparation
Solvent A: Water + 0.1% Formic Acid (Proton source).
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Solvent B: Acetonitrile (LC-MS Grade).

Concentration: Prepare a 1 µg/mL solution in 50:50 A:B.

Step-by-Step Methodology
System Check: Infuse a standard (e.g., caffeine or reserpine) to verify mass accuracy is

within <5 ppm.

Direct Infusion: Introduce the sample at 5-10 µL/min into the source.

Source Optimization:

Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

Cone Voltage: 20-30 V. Note: Too high (>40V) will cause in-source fragmentation (loss of

CO), mimicking the EI spectrum.

MS/MS Acquisition (CID):

Isolate the precursor ion: m/z 160.07 (

).

Apply Collision Energy (CE) ramp: 10 -> 40 eV.

Validation Criteria: You must observe the transition

(Loss of CO) as the primary daughter ion. If

(Loss of NH3) is observed, check for contamination; indoles rarely lose ammonia primarily.

Workflow Diagram
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Figure 2: ESI-MS/MS workflow for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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